2-(3-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide

Description

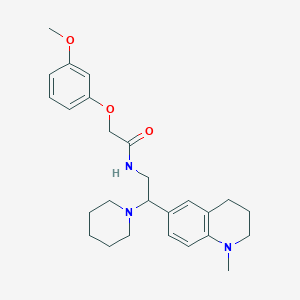

This compound features a 3-methoxyphenoxy group attached to an acetamide backbone, which is further connected to a 1-methyl-1,2,3,4-tetrahydroquinoline core and a piperidine moiety.

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O3/c1-28-13-7-8-20-16-21(11-12-24(20)28)25(29-14-4-3-5-15-29)18-27-26(30)19-32-23-10-6-9-22(17-23)31-2/h6,9-12,16-17,25H,3-5,7-8,13-15,18-19H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJAKWYECSYVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC(=C3)OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide is of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

It features a methoxyphenoxy group, a tetrahydroquinoline moiety, and a piperidine ring, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The tetrahydroquinoline moiety is known for its interaction with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter degradation, enhancing synaptic availability of key neurotransmitters.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant Activity : In preclinical models, it has shown promise in reducing depressive-like behaviors in rodents, potentially through modulation of serotonin and norepinephrine levels.

- Antinociceptive Properties : Studies have demonstrated significant pain-relieving effects comparable to standard analgesics. This suggests potential use in pain management therapies.

- Antimicrobial Activity : Initial screenings indicate that the compound possesses moderate antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behaviors | |

| Antinociceptive | Significant pain relief | |

| Antimicrobial | Moderate activity against bacteria |

Table 2: In Vitro and In Vivo Studies

Case Study 1: Antidepressant Effects

A study conducted on adult male rats evaluated the antidepressant potential of the compound. The results indicated a significant decrease in immobility time in the forced swim test, suggesting enhanced mood and reduced depressive symptoms. The mechanism was hypothesized to involve increased serotonin levels in the hippocampus.

Case Study 2: Analgesic Properties

In a controlled trial using a thermal nociception model, the compound demonstrated dose-dependent analgesic effects. The analgesic efficacy was comparable to that of morphine but with a lower side effect profile. This suggests its potential as a safer alternative for chronic pain management.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable biological activities, including:

- Dopamine Receptor Modulation : It has been shown to selectively target dopamine D4 receptors, which are implicated in various neuropsychiatric disorders. This selectivity suggests potential applications in treating conditions such as schizophrenia and ADHD .

- Antioxidant Properties : Preliminary studies indicate that derivatives of this compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases .

- Antimicrobial Activity : Some analogs have demonstrated effectiveness against a range of bacterial strains, suggesting potential as antimicrobial agents .

Therapeutic Potential

The therapeutic implications of 2-(3-methoxyphenoxy)-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)acetamide are broad:

- Neuropharmacology : Given its interaction with dopamine receptors, this compound could be developed into treatments for mental health disorders characterized by dopamine dysregulation.

- Cardiovascular Health : Its antioxidant properties may provide protective effects against cardiovascular diseases by reducing oxidative damage to heart tissues .

- Infectious Diseases : The antimicrobial activity opens avenues for developing new antibiotics or adjunct therapies for resistant bacterial infections.

Case Studies

Several studies have explored the efficacy and safety of this compound:

- A study focusing on dopamine D4 receptor antagonists highlighted its potential in managing psychotic symptoms without significant side effects on central nervous system functions .

- Research into its antioxidant properties demonstrated that certain derivatives could reduce lipid peroxidation in cellular models, indicating a protective effect against cellular damage caused by free radicals .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural analogs and their pharmacological profiles:

Key Observations:

Structural Similarity and Target Overlap: Compounds with acetamide backbones and aromatic/heterocyclic substituents (e.g., piperidine, tetrahydroquinoline) frequently target glutamate receptors (e.g., NMDA subtypes) . The reference compound’s tetrahydroquinoline moiety aligns with known NMDA antagonists like ifenprodil, which also incorporates a tetrahydroisoquinoline group .

Pharmacological Activity: Substituted phenoxy acetamides () exhibit anti-inflammatory properties, but the presence of tetrahydroquinoline in the reference compound suggests a shift toward neurological applications. Compound 52 () highlights the role of sulfonamide and dichlorophenyl groups in enhancing GluN1/GluN2B specificity, whereas the reference compound’s methoxyphenoxy group may favor interactions with other NMDA subunits or non-receptor targets .

Clustering and Mechanism Prediction: According to compound-clustering principles (), the reference compound would group with piperidine-containing acetamides and tetrahydroquinoline derivatives. This predicts shared mechanisms such as ion channel modulation or enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, a similar acetamide derivative was synthesized by reacting substituted phenols with chloroacetyl intermediates under alkaline conditions, followed by reduction with iron powder in acidic media . Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Techniques such as TLC monitoring and column chromatography ensure purity .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- Answer :

- IR spectroscopy identifies functional groups (e.g., carbonyl at ~1667 cm⁻¹, methoxy at ~3044 cm⁻¹) .

- ¹H/¹³C NMR resolves aromatic protons (δ 6.9–7.5 ppm) and methyl/piperidinyl groups .

- Mass spectrometry (MS) confirms molecular weight (e.g., M+1 peaks) .

- HPLC with UV detection ensures purity (>95%) .

Q. What in vitro/in vivo models are suitable for preliminary pharmacological screening?

- Answer :

- In vitro : Receptor-binding assays (e.g., GPCR targets) and enzyme inhibition studies (e.g., kinases) .

- In vivo : Hypoglycemic activity in Wistar rats (oral glucose tolerance tests) or neurobehavioral models for CNS-targeted studies .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms or pharmacological interactions?

- Answer :

- Density Functional Theory (DFT) models transition states in key reactions (e.g., nucleophilic substitutions) .

- Molecular docking (AutoDock, Schrödinger) predicts binding affinities to targets like serotonin receptors .

- QSAR models correlate structural features (e.g., methoxy group positioning) with activity .

Q. What experimental strategies address contradictions in toxicity data across studies?

- Answer :

- Mechanistic toxicology : Apoptosis assays (caspase-3 activation) and oxidative stress markers (MDA, SOD) clarify dose-dependent effects .

- In silico tools (ProTox-II, ADMET Predictor) flag potential hepatotoxicity or cardiotoxicity risks .

- Meta-analysis of preclinical data identifies species-specific metabolic differences .

Q. How can statistical DoE resolve variability in synthetic yields or bioactivity outcomes?

- Answer :

- Factorial designs test interactions between variables (e.g., solvent polarity vs. temperature) .

- Response Surface Methodology (RSM) optimizes conditions (e.g., 72% yield achieved at 60°C in DMF) .

- ANOVA identifies significant factors (p < 0.05) affecting purity or potency .

Q. What molecular dynamics (MD) simulations reveal about the compound’s stability in biological systems?

- Answer :

- MD simulations (GROMACS, AMBER) assess conformational stability in lipid bilayers or plasma protein binding (e.g., albumin) .

- Free energy calculations (MM-PBSA) quantify binding thermodynamics to targets like PI3K .

Methodological Considerations

- Synthetic Challenges : Piperidinyl and tetrahydroquinoline moieties may require inert atmospheres (N₂/Ar) to prevent oxidation .

- Bioactivity Confounders : Plasma protein binding assays (e.g., equilibrium dialysis) differentiate free vs. bound drug concentrations .

- Data Reproducibility : Cross-validate spectroscopic data with independent labs and reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.